(5-chloro-3-methyl-1H-indol-2-yl)methanol (5-chloro-3-methyl-1H-indol-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 77373-72-9
VCID: VC3786223
InChI: InChI=1S/C10H10ClNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3
SMILES: CC1=C(NC2=C1C=C(C=C2)Cl)CO
Molecular Formula: C10H10ClNO
Molecular Weight: 195.64 g/mol

(5-chloro-3-methyl-1H-indol-2-yl)methanol

CAS No.: 77373-72-9

Cat. No.: VC3786223

Molecular Formula: C10H10ClNO

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

(5-chloro-3-methyl-1H-indol-2-yl)methanol - 77373-72-9

Specification

CAS No. 77373-72-9
Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
IUPAC Name (5-chloro-3-methyl-1H-indol-2-yl)methanol
Standard InChI InChI=1S/C10H10ClNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3
Standard InChI Key QVGOHWPJESAKBZ-UHFFFAOYSA-N
SMILES CC1=C(NC2=C1C=C(C=C2)Cl)CO
Canonical SMILES CC1=C(NC2=C1C=C(C=C2)Cl)CO

Introduction

Chemical Properties and Structure

Basic Chemical Identity

The chemical identity of (5-chloro-3-methyl-1H-indol-2-yl)methanol can be characterized by several key descriptors as shown in Table 1:

ParameterValue
CAS Registry Number77373-72-9
Molecular FormulaC₁₀H₁₀ClNO
Molecular Weight195.64 g/mol
IUPAC Name(5-chloro-3-methyl-1H-indol-2-yl)methanol
SMILES NotationCC1=C(NC2=C1C=C(C=C2)Cl)CO
MDL NumberMFCD08691931
PubChem CID3342383

Table 1: Chemical Identity Parameters of (5-chloro-3-methyl-1H-indol-2-yl)methanol

Structural Characteristics

The structural features of this compound include an indole core with specific functional group substitutions. The indole skeleton consists of a benzene ring fused to a pyrrole ring, creating a bicyclic structure . The compound has three key substituents:

  • A chloro (-Cl) substituent at position 5 of the indole ring

  • A methyl (-CH₃) group at position 3

  • A hydroxymethyl (-CH₂OH) group at position 2

Additional structural information includes:

  • InChI: InChI=1S/C10H10ClNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3

  • InChIKey: QVGOHWPJESAKBZ-UHFFFAOYSA-N

The compound contains a nitrogen atom in the pyrrole ring and oxygen in the hydroxyl group, which can participate in hydrogen bonding. The presence of these functional groups contributes to the compound's potential reactivity and interaction with biological systems.

Related Compounds and Comparative Analysis

Structural Analogs

(5-Chloro-3-methyl-1H-indol-2-yl)methanol belongs to a broader family of substituted indoles. Related compounds include:

  • 2-Hydroxymethyl indoles with different substitution patterns

  • 5-Chloroindoles with varying substituents at positions 2 and 3

  • 3-Methylindoles with different functional groups at other positions

The specific biological and chemical properties of these analogs would depend on their exact substitution patterns, as even minor structural differences can significantly impact activity profiles.

Structure-Activity Relationships

The indole scaffold is known to confer various biological activities depending on the substitution pattern. The specific features of (5-chloro-3-methyl-1H-indol-2-yl)methanol that may contribute to potential biological activity include:

  • The hydroxymethyl group at position 2, which provides hydrogen bond donor/acceptor properties

  • The chloro substituent at position 5, which increases lipophilicity and can enhance membrane permeability

  • The methyl group at position 3, which contributes to hydrophobic interactions

Research on related indole derivatives suggests that "compounds containing chloro and methyl substituent exhibited better antimicrobial and antioxidant activities" , which may have implications for our target compound that contains both these features.

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